molecular formula C13H22N4O2 B2374043 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097859-90-8

3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No. B2374043
CAS RN: 2097859-90-8
M. Wt: 266.345
InChI Key: SUWRRTLKMGABBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Urease Inhibitors and Therapeutic Applications

Urease inhibitors have significant potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring the full potential of urease inhibitors, including urea derivatives (Kosikowska & Berlicki, 2011).

Pyrazoline Derivatives in Therapeutics

Pyrazoline derivatives, including those with a urea component, exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. Their diverse biological properties have stimulated extensive research, leading to the synthesis and patenting of new pyrazoline derivatives for various therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Urea Biosensors

The detection and quantification of urea concentrations in various contexts are crucial due to its role as an end product of nitrogen metabolism in the human body and its presence in different industries. Urea biosensors, utilizing enzyme urease, have seen advancements in materials for enzyme immobilization, enhancing the biosensors' sensitivity and specificity (Botewad et al., 2021).

Urea in Drug Design

Urea's unique hydrogen binding capabilities make it an important functional group in drug-target interactions. Various urea derivatives have been explored for modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules, highlighting urea's significance in medicinal chemistry (Jagtap et al., 2017).

properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-19-10-8-14-13(18)16-11-3-5-12(6-4-11)17-9-2-7-15-17/h2,7,9,11-12H,3-6,8,10H2,1H3,(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWRRTLKMGABBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCC(CC1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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